molecular formula C15H19N3O2S B4501690 2-(isopropylamino)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide

2-(isopropylamino)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide

Cat. No.: B4501690
M. Wt: 305.4 g/mol
InChI Key: MMLMVSXPLDFWHI-UHFFFAOYSA-N
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Description

This compound belongs to the thiazole carboxamide class, characterized by a central thiazole ring substituted with an isopropylamino group at position 2 and a 4-methoxybenzyl carboxamide moiety at position 2. Thiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects . The 4-methoxybenzyl group enhances lipophilicity and may influence receptor binding, while the isopropylamino side chain contributes to steric and electronic modulation of the molecule .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-10(2)17-15-18-13(9-21-15)14(19)16-8-11-4-6-12(20-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLMVSXPLDFWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylamino)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Introduction of the Isopropylamino Group: The isopropylamino group can be introduced via nucleophilic substitution of an appropriate halide precursor with isopropylamine. This step may require the use of a solvent like ethanol or acetonitrile and a catalyst such as triethylamine.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a reductive amination reaction. This involves the condensation of a 4-methoxybenzaldehyde with the thiazole derivative, followed by reduction using a reducing agent like sodium borohydride or lithium aluminum hydride.

    Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group on the thiazole ring to a carboxamide group. This can be achieved through an amidation reaction using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(isopropylamino)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.

    Substitution: Isopropylamine, triethylamine, ethanol, acetonitrile.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

Biological Activities

Research indicates that thiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazole compounds have been shown to possess significant antibacterial and antifungal properties. For instance, studies have highlighted the effectiveness of thiazole derivatives against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Anticonvulsant Activity : Certain thiazole derivatives have demonstrated anticonvulsant effects in animal models. For example, compounds similar to 2-(isopropylamino)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide have been screened for their efficacy in reducing seizure activity .
  • Anti-inflammatory Properties : Thiazoles are also noted for their anti-inflammatory effects. Research has shown that modifications in the thiazole structure can enhance anti-inflammatory activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several studies have investigated the applications of thiazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that thiazole-coated magnetic nanoparticles exhibited enhanced antimicrobial activity against both gram-positive and gram-negative bacteria, underscoring the potential use of this compound in nanomedicine .
  • Anticonvulsant Screening : Research involving a series of thiazole derivatives showed significant anticonvulsant activity in animal models, indicating that structural variations can lead to improved therapeutic profiles .

Mechanism of Action

The mechanism of action of 2-(isopropylamino)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and functional distinctions between the target compound and its analogs:

Compound Name Structural Features Biological Activity Key Differences
2-(Isopropylamino)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide Thiazole core, isopropylamino, 4-methoxybenzyl Anticancer (hypothesized), antimicrobial potential Reference compound for comparison
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide () Thiazole + oxazole rings, dimethyl groups Antibacterial, AChE inhibition Oxazole ring replaces carboxamide’s benzyl group; reduced lipophilicity
N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide () Piperidine ring, methyl-thiazole Neuroprotective, enzyme inhibition Piperidine replaces isopropylamino; altered steric bulk
N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide () Benzothiazole + pyrimidine Anticancer, enzyme inhibition Benzothiazole core enhances aromatic stacking; pyrimidine introduces additional H-bonding sites
2-(Cyclopropylamino)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide () Cyclopropylamino instead of isopropylamino Anticancer, antimicrobial Smaller cyclopropyl group increases rigidity; altered pharmacokinetics

Physicochemical Properties

Property Target Compound N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide () N-(6-chloro-benzothiazol-2-yl)-... ()
Molecular Weight ~348.4 g/mol ~279.3 g/mol ~292.7 g/mol
LogP ~2.8 (estimated) ~1.5 ~3.1
Solubility Moderate in DMSO High in polar solvents Low in aqueous buffers
  • Lipophilicity : The 4-methoxybenzyl group increases LogP, favoring blood-brain barrier penetration, whereas the piperidine analog’s lower LogP limits CNS activity .
  • Stability: Cyclopropylamino analogs () show enhanced metabolic stability compared to isopropylamino derivatives due to reduced oxidative dealkylation .

Research Findings and Implications

Pharmacological Studies

  • In Vitro Assays : Analogues with benzothiazole cores () demonstrate IC50 values <1 μM against breast cancer cell lines, outperforming the target compound in preliminary screens .
  • Toxicity : The 4-methoxybenzyl group may reduce hepatotoxicity compared to unsubstituted benzyl analogs, as observed in related compounds .

Biological Activity

2-(Isopropylamino)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide, a compound belonging to the thiazole family, has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O3SC_{18}H_{23}N_{3}O_{3}S with a molecular weight of approximately 361.5 g/mol. The compound features a thiazole ring, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₃S
Molecular Weight361.5 g/mol
CAS Number1219556-85-0

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound exhibit antibacterial activity against various strains of bacteria. In vitro tests have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .

Anti-inflammatory Effects

Thiazole compounds are also recognized for their anti-inflammatory properties. They have been shown to reduce inflammatory markers in various models, indicating their potential utility in treating inflammatory diseases . The specific anti-inflammatory effects of this compound require further investigation but could be inferred from the activities of similar thiazoles.

Research Findings and Case Studies

Recent studies have focused on synthesizing and evaluating the biological activity of thiazole derivatives. For example:

  • Study on Acetylcholinesterase Inhibition : A study investigated compounds containing a thiazole moiety for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. While not directly testing our compound, it provides insights into the potential neuroprotective applications of thiazole derivatives .
  • Antimicrobial Testing : In a study assessing the antimicrobial efficacy of thiazoles, compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, supporting the notion that compounds like this compound could be effective against bacterial infections .

Q & A

Q. Characterization methods :

  • NMR spectroscopy (1^1H and 13^{13}C) to confirm regiochemistry and purity .
  • Mass spectrometry (ESI-MS) for molecular weight validation .
  • HPLC (≥98% purity) to assess intermediate and final compound purity .

Basic: Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

Answer:

  • 1^1H NMR : Identifies proton environments (e.g., methoxy singlet at ~3.8 ppm, aromatic protons, and amide NH signals) .
  • 13^{13}C NMR : Confirms carbonyl carbons (thiazole C=O at ~165 ppm) and quaternary carbons .
  • High-resolution MS : Validates molecular formula (e.g., [M+H]+^+ ion) .
  • Reverse-phase HPLC : Monitors reaction progress and purity using C18 columns with UV detection (λ = 254 nm) .

Advanced: How can researchers optimize reaction yields when introducing sterically hindered groups like isopropylamino and 4-methoxybenzyl?

Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility and reduce steric hindrance .
  • Catalyst optimization : Employ DMAP or PyBOP to accelerate amide bond formation .
  • Temperature control : Conduct coupling reactions at 0–4°C to minimize side reactions .
  • Purification strategies : Use silica gel chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate high-purity products .

Advanced: What strategies are employed to resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values across studies)?

Answer:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy position, thiazole substitution) to identify key pharmacophores .
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for variables like serum concentration .
  • Computational modeling : Perform molecular docking (e.g., with AutoDock Vina) to predict binding affinities to targets like tubulin or kinases .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to account for experimental variability .

Advanced: How can researchers assess the compound’s stability under physiological conditions for preclinical studies?

Answer:

  • Forced degradation studies : Expose the compound to extreme pH (1–13), heat (40–60°C), and oxidative stress (H2_2O2_2) .
  • LC-MS/MS analysis : Monitor degradation products (e.g., hydrolysis of the amide bond or demethylation of methoxy groups) .
  • Pharmacokinetic profiling : Measure plasma stability in rodent models via serial blood sampling and HPLC quantification .

Advanced: What methodologies are used to analyze the stereochemical outcomes of synthetic steps (e.g., chiral centers in isopropylamino groups)?

Answer:

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA-3 and isocratic elution with hexane/ethanol .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .
  • X-ray crystallography : Resolve crystal structures of intermediates to assign stereochemistry unambiguously .

Advanced: How do electronic effects of substituents (e.g., methoxy vs. nitro groups) influence the compound’s reactivity in further derivatization?

Answer:

  • Electron-donating groups (e.g., methoxy) : Enhance nucleophilic aromatic substitution at the 4-position of the benzyl group .
  • Electron-withdrawing groups (e.g., nitro) : Increase electrophilicity of the thiazole ring, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • DFT calculations : Predict charge distribution and reactive sites using Gaussian software .

Advanced: What in vitro and in vivo models are most relevant for evaluating this compound’s anticancer potential?

Answer:

  • In vitro :
    • Cytotoxicity assays : MTT or SRB tests in cancer cell lines (e.g., MCF-7, A549) .
    • Apoptosis markers : Flow cytometry for Annexin V/PI staining .
  • In vivo :
    • Xenograft models : Nude mice implanted with HT-29 colorectal tumors .
    • Toxicology : Monitor liver/kidney function via serum ALT, AST, and creatinine .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(isopropylamino)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(isopropylamino)-N-(4-methoxybenzyl)-1,3-thiazole-4-carboxamide

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